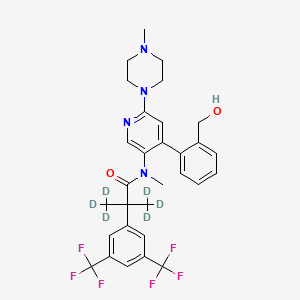

Monohydroxy Netupitant D6

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H32F6N4O2 |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)-3-pyridinyl]-N-methyl-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3 |

InChI Key |

CUGOZHKFGSQBGD-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |

Synonyms |

Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Journey of Netupitant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data from preclinical and clinical studies.

Introduction to Netupitant Metabolism

Netupitant undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several metabolites, three of which are major and pharmacologically active. Understanding the metabolic fate of Netupitant is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy and safety.

The Metabolic Pathway of Netupitant

The primary metabolic pathway of Netupitant involves oxidation reactions catalyzed by CYP enzymes. The principal enzyme responsible for its metabolism is CYP3A4 , with minor contributions from CYP2D6 and CYP2C9 .[1] This metabolic process results in the formation of three main active metabolites:

-

M1: Desmethyl-Netupitant

-

M2: Netupitant N-oxide

-

M3: Hydroxy-Netupitant

All three of these metabolites have shown pharmacological activity.[1]

Below is a diagram illustrating the metabolic transformation of Netupitant.

Quantitative Data on Netupitant and its Metabolites

The pharmacokinetic parameters of Netupitant and its major metabolites have been characterized in clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Netupitant and its Major Metabolites (Single Oral Dose of 300 mg Netupitant)

| Analyte | Cmax (ng/mL) [Mean ± SD] | AUC₀₋inf (ng·h/mL) [Mean ± SD] | t½ (h) [Mean ± SD] |

| Netupitant | 464 ± 236 | 23687 ± 8361 | 88.1 ± 27.5 |

| M1 | 51.5 ± 18.2 | 3457 ± 1037 | 70.9 ± 21.6 |

| M2 | 218 ± 82 | 8783 ± 2779 | 57.7 ± 18.2 |

| M3 | 151 ± 62 | 12211 ± 4231 | 71.5 ± 25.4 |

Data sourced from a study by Spinelli et al. (2018) as presented on ResearchGate.

Table 2: Plasma Protein Binding of Netupitant and its Metabolites

| Compound | Plasma Protein Binding (%) |

| Netupitant | >99 |

| M1 | >97 |

| M2 | >97 |

| M3 | >97 |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the metabolic pathway of Netupitant.

In Vitro Metabolism using Human Liver Microsomes (General Protocol)

While a specific detailed protocol for Netupitant is not publicly available, a general methodology for assessing in vitro metabolism using human liver microsomes is as follows:

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Netupitant stock solution (in a suitable organic solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Incubation Procedure:

-

Pre-warm a solution of HLMs and phosphate buffer at 37°C.

-

Add Netupitant to the HLM solution to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

-

In Vivo Metabolism in Ferrets (Cisplatin-Induced Emesis Model)

A study by Rudd et al. investigated the anti-emetic effects of Netupitant in ferrets, providing insights into its in vivo activity.

-

Animal Model:

-

Male castrated ferrets.

-

Animals are housed individually and allowed to acclimate before the experiment.

-

-

Experimental Procedure:

-

Administer Netupitant orally at various doses.

-

After a set period (e.g., 1-2 hours), induce emesis by intraperitoneal injection of cisplatin (e.g., 5-10 mg/kg).

-

Observe the animals for a defined period (e.g., 8 hours for acute phase, and up to 72 hours for delayed phase).

-

Record the number of retches and vomits.

-

Collect blood samples at various time points to determine the plasma concentrations of Netupitant and its metabolites.

-

Clinical Drug-Drug Interaction Study (Example Protocol)

Clinical studies have been conducted to assess the potential of Netupitant to interact with other drugs. A typical crossover study design is as follows:

-

Study Design:

-

A randomized, open-label, three-period, crossover study in healthy volunteers.

-

-

Treatment Periods:

-

Period 1: Administration of a probe substrate of a specific CYP enzyme (e.g., midazolam for CYP3A4).

-

Washout Period: A sufficient time for the complete elimination of the probe substrate.

-

Period 2: Administration of Netupitant.

-

Washout Period.

-

Period 3: Co-administration of Netupitant and the probe substrate.

-

-

Pharmacokinetic Sampling:

-

Collect serial blood samples over a defined period (e.g., 24-72 hours) after each treatment.

-

Process blood samples to obtain plasma.

-

Analyze plasma samples for the concentrations of the probe substrate and its metabolites, as well as Netupitant, using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for the probe substrate with and without Netupitant.

-

Determine the effect of Netupitant on the pharmacokinetics of the co-administered drug.

-

LC-MS/MS Method for Quantification in Human Plasma

A published method for the simultaneous determination of Netupitant and Palonosetron in human plasma provides the following details:

-

Sample Preparation:

-

Liquid-liquid extraction of plasma samples.

-

-

Chromatography:

-

Column: Phenomenex C18 (50mm x 2.0mm, 3µm).

-

Mobile Phase: Isocratic elution with acetonitrile and 10mM ammonium acetate buffer (pH 9.0) (89:11, v/v).

-

Flow Rate: 0.3 mL/min.

-

Run Time: 2.5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Monitored Ion Transitions:

-

Netupitant: m/z 579.5 → 522.4

-

Palonosetron: m/z 297.3 → 110.2

-

Internal Standard (Ibrutinib): m/z 441.2 → 138.1

-

-

Visualizations of Experimental Workflows

The following diagrams illustrate typical workflows for studying drug metabolism.

Conclusion

Netupitant is extensively metabolized, primarily by CYP3A4, to form three major active metabolites. This metabolic profile has been well-characterized through a combination of in vitro and in vivo studies. The provided quantitative data and experimental methodologies offer a detailed understanding of the metabolic fate of Netupitant, which is essential for its safe and effective use in clinical practice, particularly in the context of polypharmacy common in cancer patients. The long half-life of Netupitant and its metabolites contributes to its sustained clinical effect. Researchers and clinicians should be mindful of the potential for drug-drug interactions, especially with drugs that are substrates, inducers, or inhibitors of CYP3A4.

References

Chemical structure and properties of Monohydroxy Netupitant D6.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxy Netupitant D6 is the deuterated form of Monohydroxy Netupitant, a primary active metabolite of the antiemetic drug Netupitant.[1] Netupitant, a selective neurokinin-1 (NK1) receptor antagonist, is used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV).[2][3] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays due to its mass shift from the endogenous metabolite. This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Monohydroxy Netupitant with the exception of six deuterium atoms incorporated into the molecule. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H26D6F6N4O2 | [4][5] |

| Molecular Weight | 600.63 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from parent compound |

| Solubility | Soluble in DMSO | [1] |

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the specific synthesis of this compound is not available. However, the general approach to synthesizing deuterated compounds involves the use of deuterated starting materials or reagents in the synthetic pathway. For a complex molecule like this compound, a multi-step synthesis would be required, likely involving the introduction of the deuterium atoms at a late stage to maximize incorporation efficiency.

The synthesis of deuterated metabolites can be achieved through both biotransformation and chemical synthesis.[6] A potential synthetic strategy could involve the chemical synthesis of a deuterated precursor to Netupitant, followed by metabolism using human liver microsomes or recombinant cytochrome P450 enzymes (primarily CYP3A4) to produce the hydroxylated and deuterated metabolite.[4][7]

Caption: Conceptual workflow for the synthesis of this compound.

Metabolic Pathway of Netupitant

Netupitant undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[4][7] This metabolism results in the formation of three major active metabolites:

-

M1: Desmethyl-Netupitant

-

M2: Netupitant N-oxide

-

M3: Monohydroxy-Netupitant

All three metabolites have been shown to be pharmacologically active and can bind to the NK1 receptor.[3][7]

Caption: Metabolic pathway of Netupitant to its major active metabolites.

Pharmacological Properties and Mechanism of Action

As a metabolite of Netupitant, Monohydroxy Netupitant is a selective antagonist of the human neurokinin-1 (NK1) receptor.[7] The NK1 receptor is a G-protein coupled receptor that is activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor is implicated in the transmission of pain signals and the induction of emesis. By blocking this interaction, Netupitant and its active metabolites exert their antiemetic effects.[2][3]

The D6 variant is expected to have the same pharmacological properties as the non-deuterated Monohydroxy Netupitant. The primary difference lies in its metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration (the kinetic isotope effect). This property is advantageous when used as an internal standard in analytical methods, as it reduces the rate of its degradation during sample processing and analysis.

Caption: Simplified signaling pathway of NK1 receptor antagonism.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories and are not widely published. However, a general workflow for its use as an internal standard in a quantitative bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

General Experimental Workflow for Quantification of Monohydroxy Netupitant in Biological Matrices:

-

Sample Preparation:

-

A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma, urine).

-

The sample undergoes extraction to isolate the analyte and internal standard from matrix components. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into an HPLC or UPLC system for chromatographic separation of the analyte and internal standard from other components.

-

The separated compounds are introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Monohydroxy Netupitant and this compound.

-

-

Data Analysis:

-

The peak area ratio of the analyte to the internal standard is calculated.

-

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

The concentration of the analyte in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.

-

Caption: General workflow for bioanalysis using an internal standard.

Conclusion

This compound is a critical tool for the accurate quantification of the active metabolite of Netupitant in biological systems. Its chemical and pharmacological properties are analogous to the non-deuterated metabolite, with the key difference being the increased mass and metabolic stability conferred by the deuterium labeling. This makes it an ideal internal standard for LC-MS/MS-based bioanalytical methods. While specific quantitative data and detailed experimental protocols are proprietary to the developing laboratories, this guide provides a foundational understanding of its structure, properties, and application for researchers and professionals in the field of drug development.

References

- 1. glpbio.com [glpbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Netupitant - Wikipedia [en.wikipedia.org]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. go.drugbank.com [go.drugbank.com]

Synthesis and Characterization of Deuterated Netupitant Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated metabolites of Netupitant, a potent and selective NK1 receptor antagonist. The primary metabolites of Netupitant—M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative)—are pharmacologically active, and their deuterated analogues are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] This document outlines detailed, plausible synthetic protocols for these deuterated metabolites, methods for their characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS), and strategies for their quantitative analysis. The information presented herein is intended to serve as a practical resource for researchers in the fields of drug discovery and development.

Introduction to Netupitant and its Metabolism

Netupitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9 and CYP2D6.[2] This metabolic activity results in the formation of three major, pharmacologically active metabolites:

-

M1 (Desmethyl Netupitant): Formed by N-demethylation of the piperazine moiety.

-

M2 (Netupitant N-oxide): Results from the oxidation of the piperazine nitrogen.

-

M3 (Hydroxymethyl Netupitant): Arises from the hydroxylation of the methyl group on the tolyl moiety.

The use of deuterated internal standards in quantitative bioanalysis is a well-established practice to improve the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) methods.[3][4] Deuterium labeling at metabolically susceptible positions can also be employed to investigate the kinetic isotope effect, potentially slowing down the rate of metabolism and altering the pharmacokinetic profile of a drug.[5][6][7]

Metabolic Pathways of Netupitant

The metabolic conversion of Netupitant to its primary metabolites M1, M2, and M3 is a critical aspect of its disposition in the body. The following diagram illustrates these principal metabolic routes.

Synthesis of Deuterated Netupitant Metabolites

This section provides detailed, proposed experimental protocols for the synthesis of the deuterated metabolites of Netupitant. These protocols are based on established synthetic methodologies for analogous chemical transformations.

Synthesis of Deuterated Desmethyl Netupitant (d-M1)

The synthesis of deuterated desmethyl Netupitant (d-M1) can be approached by first synthesizing the desmethyl precursor, followed by N-alkylation with a deuterated methyl source.

Experimental Protocol:

-

Synthesis of Desmethyl Netupitant (M1): The synthesis of the non-deuterated M1 metabolite would likely follow a similar route to the parent Netupitant, but utilizing a piperazine derivative that is protected on one nitrogen and unsubstituted on the other, allowing for the final amide coupling to occur before deprotection and without the N-methylation step.

-

N-Deuteromethylation: To a solution of M1 (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2 equivalents) and deuterated methyl iodide (CD₃I, 1.2 equivalents). The reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford deuterated M1.

Synthesis of Deuterated Netupitant N-oxide (d-M2)

The synthesis of deuterated Netupitant N-oxide (d-M2) can be achieved by direct oxidation of deuterated Netupitant.

Experimental Protocol:

-

Synthesis of Deuterated Netupitant (d-Netupitant): A deuterated version of Netupitant can be synthesized using a deuterated N-methylpiperazine starting material.

-

N-Oxidation: Dissolve d-Netupitant (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography to yield deuterated M2.

Synthesis of Deuterated Hydroxymethyl Netupitant (d-M3)

The synthesis of deuterated hydroxymethyl Netupitant (d-M3) is more complex and may involve a multi-step synthesis starting from a deuterated tolyl precursor.

Experimental Protocol:

-

Synthesis of a Deuterated Tolyl Precursor: A suitable starting material would be a deuterated o-toluidine derivative where the methyl group is deuterated (CD₃).

-

Multi-step Synthesis: This deuterated precursor would then be carried through a synthetic sequence analogous to the synthesis of Netupitant, involving steps such as Sandmeyer reaction to introduce a different functional group, followed by coupling reactions to build the pyridine and piperazine moieties, and finally the amide bond formation.

-

Hydroxylation (Alternative approach): A late-stage hydroxylation of a deuterated Netupitant is challenging to control regioselectively. A more plausible route involves the synthesis from a precursor already containing a protected hydroxymethyl group (e.g., -CH₂OTBDMS) which is then deprotected in the final step. The deuterium would be incorporated in a different part of the molecule if needed as an internal standard.

Characterization of Deuterated Metabolites

The successful synthesis and purity of the deuterated metabolites must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the site and extent of deuteration.

-

¹H NMR: The absence or significant reduction of a proton signal at the expected chemical shift is a strong indication of successful deuterium incorporation.

-

²H NMR: This technique directly detects the deuterium nucleus, providing unambiguous evidence of its presence and location in the molecule.

-

¹³C NMR: The carbon atom attached to a deuterium will exhibit a characteristic multiplet due to C-D coupling and a slight upfield shift compared to the C-H signal.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compounds. The observed molecular ion peak should correspond to the calculated mass of the deuterated metabolite. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Quantitative Data

The following tables summarize hypothetical but expected quantitative data for the synthesis and characterization of the deuterated Netupitant metabolites.

Table 1: Synthesis Yields and Purity

| Compound | Synthetic Approach | Expected Yield (%) | Purity by HPLC (%) | Isotopic Purity (%) |

| d-M1 | N-deuteromethylation of M1 | 60-70 | >98 | >99 |

| d-M2 | N-oxidation of d-Netupitant | 75-85 | >99 | >99 |

| d-M3 | Multi-step from d-tolyl precursor | 10-15 (overall) | >98 | >99 |

Table 2: Hypothetical NMR and MS Characterization Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | HRMS (m/z) [M+H]⁺ |

| d-M1 | Absence of N-CH₃ singlet | Upfield shifted, multiplet for N-CD₃ carbon | Expected: 568.27... |

| d-M2 | Characteristic shifts for N-oxide | Characteristic shifts for N-oxide | Expected: 598.26... (for d₃-Netupitant N-oxide) |

| d-M3 | Absence of Ar-CH₃ singlet, presence of -CH₂OH signals | Upfield shifted, multiplet for Ar-CD₂OH carbon | Expected: 598.26... (for d₂-hydroxymethyl) |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of the deuterated metabolites.

Conclusion

The synthesis and characterization of deuterated metabolites of Netupitant are essential for advancing our understanding of its metabolic fate and for the development of robust bioanalytical methods. This technical guide provides a framework of plausible synthetic strategies and detailed characterization protocols to aid researchers in this endeavor. The successful application of these methods will facilitate more precise and reliable DMPK studies, ultimately contributing to the safer and more effective use of Netupitant in clinical practice.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Interspecies Differences in the Metabolism of Netupitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist and a key component of the fixed-dose combination antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties across different species is fundamental for the interpretation of preclinical safety and efficacy data and for predicting its pharmacokinetic profile in humans. This technical guide provides an in-depth overview of the interspecies differences in Netupitant metabolism, with a focus on humans and common preclinical species such as rats, dogs, and monkeys.

Metabolic Pathways and Key Enzymes

Netupitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In humans, CYP3A4 is the principal enzyme responsible for its biotransformation, with minor contributions from CYP2C9 and CYP2D6.[1] This metabolic activity results in the formation of three major pharmacologically active metabolites:

-

M1: Desmethyl-netupitant

-

M2: Netupitant N-oxide

-

M3: Hydroxy-netupitant

These three primary metabolites have also been identified in animal studies, indicating a qualitatively similar metabolic pathway across species.[2] However, quantitative differences in metabolite formation and clearance rates exist due to variations in CYP450 enzyme expression and activity.

The primary route of elimination for Netupitant and its metabolites is via the hepatic/biliary system, with fecal excretion being the main pathway.[3][4]

Metabolic pathway of Netupitant.

Quantitative Interspecies Comparison of Pharmacokinetics

Significant differences in the oral bioavailability of Netupitant have been observed across species, which are likely attributable to variations in first-pass metabolism and/or absorption. While comprehensive comparative in vitro metabolism data is limited in the public domain, in vivo pharmacokinetic parameters provide insights into these differences.

Table 1: Interspecies Comparison of Netupitant Oral Bioavailability

| Species | Oral Bioavailability (%) | Reference |

| Human | >60 | [4] |

| Rat | 42 - 105 | |

| Dog | 34 - 83 | |

| Monkey | 37 - 62 |

Table 2: Human Pharmacokinetic Parameters of Netupitant and its Metabolites (Single Oral Dose)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | t½ (hr) | Reference |

| Netupitant | 498 (44.6) | 5.0 (3.0 - 8.0) | 20888 (35.8) | 96.1 (41.4) | [4] |

| M1 | 64.4 (43.6) | 12.3 (4.0 - 24.0) | 5946 (38.8) | 80.3 (38.3) | [4] |

| M2 | 97.7 (37.2) | 11.4 (74.3) | 7927 (50.5) | 78.8 (45.4) | [4] |

| M3 | 68.2 (57.6) | 16.0 (45.6) | 5821 (32.9) | 72.8 (31.0) | [4] |

| Values are presented as mean (CV%) or median (min - max) for Tmax. |

A key observation from preclinical studies is that the exposure to metabolites M1 and M2 was found to be similar in rats and humans, suggesting that these particular metabolic pathways may have comparable activity between these two species.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and metabolite profile of Netupitant in liver microsomes from different species.

Workflow for in vitro metabolism study.

Materials:

-

Netupitant reference standard

-

Pooled liver microsomes from human, rat, dog, and monkey

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a stock solution of Netupitant in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and Netupitant (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume).

-

Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to determine the concentration of remaining Netupitant and the formation of its metabolites.

In Vivo Pharmacokinetic Study in Animals

This protocol outlines a general procedure for evaluating the pharmacokinetics and metabolic profile of Netupitant in preclinical species.

Animals:

-

Male and female rats, dogs, and monkeys of a specified strain and age.

Dosing:

-

Administer Netupitant orally (e.g., via gavage) or intravenously at a predetermined dose.

Sample Collection:

-

Blood Sampling: Collect serial blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predefined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

-

Excreta Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., up to 96 hours post-dose).

Sample Analysis:

-

Develop and validate a bioanalytical method, typically LC-MS/MS, for the simultaneous quantification of Netupitant and its major metabolites (M1, M2, M3) in plasma, urine, and homogenized feces.[4]

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution) for Netupitant and its metabolites using non-compartmental analysis software.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Netupitant and its metabolites in biological matrices.

Sample Preparation (Plasma):

-

Protein Precipitation: A simple and common method is to precipitate plasma proteins by adding a water-miscible organic solvent like acetonitrile.

-

Liquid-Liquid Extraction: An alternative is to extract the analytes from the plasma using a water-immiscible organic solvent (e.g., methyl tert-butyl ether) after adjusting the pH.[4]

-

Solid-Phase Extraction: For cleaner samples, solid-phase extraction can be employed.

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion

The metabolism of Netupitant is qualitatively similar across humans, rats, dogs, and monkeys, with CYP3A4 playing a central role in the formation of the major active metabolites M1, M2, and M3. However, significant quantitative differences in oral bioavailability and potentially in the rates of formation and clearance of metabolites exist. These interspecies differences, likely driven by variations in first-pass metabolism, underscore the importance of conducting thorough in vitro and in vivo studies in relevant animal models during drug development. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at further elucidating the interspecies metabolic profiles of Netupitant and other drug candidates.

References

- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

Monohydroxy Netupitant D6: A Technical Guide for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monohydroxy Netupitant D6, a critical tool for advancing our understanding of the pharmacokinetics of Netupitant, a key component in antiemetic therapies. This document details the properties of this compound, outlines established experimental protocols for its use, and presents relevant pharmacokinetic data to support robust study design and interpretation.

Introduction to this compound

This compound is the deuterium-labeled stable isotope of Monohydroxy Netupitant, a primary and pharmacologically active metabolite of Netupitant. Netupitant, a selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). The study of its metabolism and the pharmacokinetic profile of its metabolites is crucial for optimizing its therapeutic use and understanding potential drug-drug interactions.

The use of deuterium-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). These standards exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and behave similarly during sample extraction and ionization. This minimizes analytical variability and enhances the accuracy and precision of pharmacokinetic measurements.

Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. The incorporation of six deuterium atoms results in a distinct mass shift, enabling its use as an internal standard without interfering with the quantification of the unlabeled analyte.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ |

| Molecular Weight | 600.63 g/mol |

| Isotopic Enrichment | Typically ≥98% |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

| Storage | 4°C, protect from light. In solvent: -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1] |

Note: Isotopic enrichment and purity should be confirmed with the certificate of analysis from the supplier.

Netupitant Metabolism and Pharmacokinetics

Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP2D6 and CYP2C9[2]. This metabolism results in the formation of three major pharmacologically active metabolites: desmethyl-netupitant (M1), netupitant N-oxide (M2), and monohydroxy-netupitant (M3).

The systemic exposure to these metabolites is significant, with M1, M2, and M3 accounting for approximately 29%, 14%, and 33% of the systemic exposure to the parent drug, respectively.

A summary of the key pharmacokinetic parameters for Netupitant and its metabolites from a study in healthy Chinese volunteers is presented below.

| Analyte | Cmax (ng/mL) [±SD] | AUC₀₋inf (h·ng/mL) [±SD] | Tmax (h) [range] |

| Netupitant | 698 ± 217 | 22,000 ± 4410 | 3-6 |

| M1 | - | - | - |

| M2 | - | - | - |

| M3 | - | - | - |

Cmax: Maximum plasma concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data for metabolites M1, M2, and M3 were not explicitly provided in the cited study[3].

Experimental Protocols for Pharmacokinetic Studies

The quantification of Monohydroxy Netupitant in biological matrices is typically achieved using a validated LC-MS/MS method with this compound as the internal standard. A detailed experimental protocol, based on established methods for Netupitant and its metabolites, is outlined below.

Sample Preparation: Liquid-Liquid Extraction

-

To 50.0 µL of human plasma (containing K₂-EDTA as an anticoagulant), add the internal standard solution (this compound in a suitable solvent).

-

Vortex the samples to ensure thorough mixing.

-

Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge the samples to achieve phase separation.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in the injection solvent (mobile phase).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: An isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is common.

-

Flow Rate: A flow rate of approximately 0.5 mL/min is generally suitable.

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The specific precursor-to-product ion transitions for both Monohydroxy Netupitant and this compound need to be optimized.

-

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range. For Netupitant and its metabolites, a validated calibration range of 2 to 1000 ng/mL for Netupitant and 2 to 500 ng/mL for its metabolites has been reported[4].

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A reported LLOQ for Netupitant and its metabolites is 2 ng/mL[4].

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Signaling Pathway: Netupitant Metabolism

Caption: Metabolic pathway of Netupitant to its major active metabolites.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study using this compound.

Logical Relationship: Analyte and Internal Standard

Caption: The role of the internal standard in ensuring accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of Netupitant in human plasma. It is designed to be a valuable resource for professionals in the fields of pharmacology, drug metabolism, and bioanalysis. This document details the metabolic pathways, quantitative pharmacokinetic data, and the analytical methodologies used for the identification and quantification of these metabolites.

Introduction to Netupitant and its Metabolism

Netupitant is a selective neurokinin-1 (NK₁) receptor antagonist. It is a key component in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Understanding its metabolic fate is crucial for optimizing its therapeutic use and for the assessment of potential drug-drug interactions.

Following oral administration, Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6.[1][2][3] This biotransformation process leads to the formation of three primary, pharmacologically active metabolites in human plasma:

-

M1: Desmethyl-Netupitant

-

M2: Netupitant N-oxide

-

M3: Hydroxymethyl-Netupitant

These metabolites have been shown to bind to the NK₁ receptor, contributing to the overall antiemetic effect of the parent drug.[1]

Quantitative Analysis of Netupitant and its Primary Metabolites

The following tables summarize the key pharmacokinetic parameters of Netupitant and its primary metabolites, M1 and M3, in human plasma following a single oral dose of NEPA (a fixed combination of 300 mg Netupitant and 0.50 mg palonosetron) in healthy Chinese volunteers. Data for the M2 metabolite from this particular study were not available in the reviewed literature.

Table 1: Pharmacokinetic Parameters of Netupitant and its Metabolites M1 and M3 in Healthy Chinese Volunteers

| Analyte | Cmax (ng/mL) [± SD] | Tmax (h) [range] | AUC0-inf (h·ng/mL) [± SD] |

| Netupitant | 698 [± 217] | 3-6 | 22,000 [± 4410] |

| M1 | Not Reported | Not Reported | Not Reported |

| M3 | Not Reported | Not Reported | Not Reported |

Source: A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers.[4]

A separate review summarizing data from Phase 1-3 clinical trials in cancer patients provides a broader overview of the pharmacokinetics, although specific Cmax and AUC values for the individual metabolites are not detailed.

Table 2: Summary of Pharmacokinetic Properties of Netupitant in Cancer Patients

| Parameter | Value |

| Systemic Clearance (CL/F) | 19.5 - 20.8 L/h |

| Volume of Distribution (Vz/F) | 1656 - 2257 L |

| Terminal Half-life (t½) | 56.0 - 93.8 h |

| Plasma Protein Binding | >99% |

Source: Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting.[2][3]

Experimental Protocols for Quantification in Human Plasma

The quantification of Netupitant and its metabolites in human plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common procedure for extracting Netupitant and its metabolites from a plasma matrix is liquid-liquid extraction.

Protocol:

-

To 50.0 µL of human K₂-EDTA plasma, add the respective deuterated internal standards for Netupitant and its metabolites.

-

Perform liquid-liquid extraction by adding a suitable organic solvent. While the specific solvent is not always detailed in the literature, a common approach involves the use of methyl tert-butyl ether (MTBE) or a mixture of organic solvents.

-

Vortex the mixture to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifuge the samples to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the injection solvent (mobile phase).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) System: A system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Analytical Column: A reversed-phase C18 column (e.g., Phenomenex C18, 50mm × 2.0mm, 3µm).[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as 10mM ammonium acetate buffer (pH 9.0), in an isocratic elution.[5] A common ratio reported is 89:11 (v/v) acetonitrile to buffer.[5]

-

Flow Rate: Approximately 0.3 mL/min.[5]

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for the detection and quantification of the analytes.

Table 3: Monitored Ion Transitions for Netupitant

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Netupitant | 579.5 | 522.4 |

Source: Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study.[5]

Visualizations

Metabolic Pathway of Netupitant

The following diagram illustrates the primary metabolic pathway of Netupitant, highlighting the formation of its three major metabolites.

Caption: Metabolic pathway of Netupitant to its primary metabolites.

Experimental Workflow for Metabolite Quantification

This diagram outlines the general workflow for the quantification of Netupitant and its metabolites in human plasma.

Caption: Workflow for quantifying Netupitant metabolites in plasma.

References

- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Netupitant and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Netupitant and its major metabolites—desmethyl-Netupitant (M1), Netupitant N-oxide (M2), and hydroxy-Netupitant (M3)—in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with Palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV). Accurate quantification of Netupitant and its active metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This LC-MS/MS method provides the high sensitivity and selectivity required for the analysis of these compounds in complex biological matrices.

Metabolic Pathway of Netupitant

Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6.[1][2] This metabolism results in the formation of three major pharmacologically active metabolites:

-

M1: Desmethyl-Netupitant

-

M2: Netupitant N-oxide

-

M3: Hydroxy-Netupitant

These metabolites have been shown to bind to the NK1 receptor.[1]

Experimental Protocols

This section details the materials, reagents, and procedures for the sample preparation and LC-MS/MS analysis of Netupitant and its metabolites.

Materials and Reagents

-

Netupitant reference standard

-

Desmethyl-Netupitant (M1), Netupitant N-oxide (M2), and Hydroxy-Netupitant (M3) reference standards (if available)

-

Ibrutinib (Internal Standard - IS)

-

HPLC grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

HPLC System: A system capable of delivering a stable flow rate, such as a Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex API 5500 or equivalent, equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Netupitant and the internal standard (Ibrutinib) in methanol.

-

Working Solutions: Prepare serial dilutions of the Netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The working solution for the internal standard should be prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL Ibrutinib) to each sample, except for the blank samples (to which 10 µL of diluent is added).

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase.

-

Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of Netupitant and its metabolites.

| Parameter | Condition |

| HPLC System | |

| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate in water (pH 9.0) B: Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic: 89% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Dwell Time | 100 ms |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Netupitant | 579.5 | 522.4 |

| M1 (Desmethyl) | 565.5 | 508.4 |

| M2 (N-oxide) | 595.5 | 522.4 |

| M3 (OH-methyl) | 595.5 | 538.4 |

| Ibrutinib (IS) | 441.2 | 138.1 |

| Note: The MRM transitions for the metabolites are proposed based on their chemical structures and may require optimization. |

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Netupitant.[3][4] While specific quantitative data for the metabolites were not available in the public literature, a validated method for their analysis has been used in clinical trials.[5] The parameters for Netupitant can be used as a starting point for the validation of the metabolite assays.

Table 1: Calibration Curve and LLOQ for Netupitant

| Parameter | Value |

| Linear Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Table 2: Precision and Accuracy for Netupitant

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low | 10 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect for Netupitant

| Parameter | Value |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflow

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Netupitant and its major metabolites in plasma. The protocol is suitable for use in a variety of research and clinical settings, offering the necessary sensitivity, specificity, and throughput for demanding bioanalytical applications.

References

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Monohydroxy Netupitant D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes. Monohydroxy Netupitant D6, the deuterium-labeled form of Monohydroxy Netupitant (a major metabolite of the antiemetic drug Netupitant), serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its near-identical physicochemical properties to the analyte of interest, Monohydroxy Netupitant, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.

These application notes provide a detailed protocol for the quantification of Monohydroxy Netupitant in human plasma using this compound as an internal standard. The methodology is based on established bioanalytical techniques and principles for small molecule quantification.

Signaling Pathway of Netupitant

Netupitant is a selective antagonist of the human neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, substance P, to the NK1 receptor is a key step in the emetic reflex. By blocking this interaction, Netupitant exerts its antiemetic effect. The signaling cascade initiated by substance P binding involves G-protein coupling and downstream effector activation.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of Netupitant and its metabolites is crucial for pharmacokinetic studies. While a specific published method detailing the use of this compound was not identified, the following protocol is a robust adaptation based on a validated method for Netupitant, incorporating best practices for bioanalytical method development.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of Monohydroxy Netupitant from human plasma.

Materials:

-

Human plasma samples

-

Monohydroxy Netupitant analytical standard

-

This compound internal standard (IS)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 89:11 (v/v) acetonitrile:10 mM ammonium acetate buffer, pH 9.0).

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (based on a method for Netupitant)[1]:

| Parameter | Value |

|---|---|

| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) or equivalent |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 9.0) (89:11, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | ~2.5 minutes |

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Monohydroxy Netupitant | 595.3 | 538.4 |

| This compound (IS) | 601.3 | 544.4 |

(Note: The m/z values for Monohydroxy Netupitant and its D6 variant are estimated based on their chemical structures and may require optimization on the specific mass spectrometer used.)

Data Presentation

The following tables represent typical quantitative data that should be generated during method validation to ensure the reliability of the assay.

Table 1: Calibration Curve for Monohydroxy Netupitant

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1.0 (LLOQ) | 0.025 | 98.5 |

| 2.5 | 0.063 | 101.2 |

| 10.0 | 0.251 | 99.8 |

| 50.0 | 1.258 | 100.5 |

| 200.0 | 5.032 | 99.1 |

| 800.0 | 20.125 | 100.9 |

| 1000.0 (ULOQ) | 25.150 | 99.5 |

| Linear Range: 1.0 - 1000 ng/mL | ||

| Correlation Coefficient (r²): > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC | 3.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium QC | 150.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC | 750.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 3.0 | 85-115 | 85-115 |

| High QC | 750.0 | 85-115 | 85-115 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Monohydroxy Netupitant in biological matrices. The detailed protocol and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to these guidelines, with appropriate validation on the specific instrumentation used, will ensure the generation of high-quality bioanalytical data.

References

Application Notes and Protocols for the Bioanalysis of Netupitant in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Netupitant in human plasma. Three common bioanalytical sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information is designed to assist researchers in developing and validating robust analytical methods for pharmacokinetic and other drug development studies.

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting. Accurate and reliable quantification of Netupitant in human plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The choice of sample preparation technique is critical for removing interfering endogenous components from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This guide presents detailed protocols for PPT, LLE, and SPE, along with a summary of their performance characteristics to aid in method selection and development.

Comparative Summary of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on various factors, including the desired level of sample cleanup, recovery, throughput, and the specific requirements of the analytical instrument. Below is a comparative summary of the quantitative data for the three techniques discussed in this document.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | Lower; potential for analyte loss due to co-precipitation. | 85.2% - 88.5%[1] | Generally high and reproducible. |

| Matrix Effect | Higher; less effective at removing phospholipids and other matrix components. | 95.6% - 105.3%[1] | Lower; provides cleaner extracts. |

| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS/MS sensitivity; may be higher due to matrix effects. | 5 ng/mL[1][2] | Potentially the lowest due to cleaner extracts and concentration capabilities. |

| Precision (CV%) | Good, but can be affected by matrix variability. | Within-day: ≤ 8.1%; Between-day: ≤ 9.5%[1] | Typically high. |

| Accuracy (% Bias) | Acceptable, but can be influenced by matrix effects. | Within-day: -6.4% to 5.6%; Between-day: -5.2% to 4.8%[1] | Typically high. |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost | Low | Low to Moderate | High |

| Simplicity | High | Moderate | Moderate |

Note: Quantitative data for Protein Precipitation and Solid-Phase Extraction for Netupitant are proposed based on general knowledge of the techniques, as specific validated data was not available in the cited literature. The LLE data is derived from a validated method for the simultaneous determination of Netupitant and Palonosetron in human plasma[1][2].

Experimental Protocols

This section provides detailed, step-by-step protocols for each of the three sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from a plasma sample. It is a suitable technique for high-throughput screening but may result in less clean extracts compared to LLE and SPE. Acetonitrile is a commonly used precipitating agent.

3.1.1. Materials and Reagents

-

Blank human plasma (with anticoagulant, e.g., K2-EDTA)

-

Netupitant reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (HPLC grade), chilled

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

3.1.2. Experimental Protocol

-

Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample (except for blank samples).

-

Vortexing: Briefly vortex mix the samples for 10-15 seconds.

-

Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

3.1.3. Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. This method generally provides cleaner extracts than PPT.

3.2.1. Materials and Reagents

-

Blank human plasma (with anticoagulant, e.g., K2-EDTA)

-

Netupitant reference standard

-

Internal Standard (IS) solution (Ibrutinib can be used as an internal standard)[1]

-

Methyl tert-butyl ether (MTBE) (HPLC grade)[1]

-

Ammonium hydroxide solution (5%)

-

Microcentrifuge tubes (e.g., 2.0 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Nitrogen evaporator

3.2.2. Experimental Protocol

-

Sample Aliquoting: Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Ibrutinib internal standard working solution (100 ng/mL in methanol) to each plasma sample (except for blank samples).[1]

-

Alkalinization: Add 20 µL of 5% ammonium hydroxide solution to each tube and vortex for 30 seconds.

-

Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube.[1]

-

Vortexing: Vortex the mixture vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v)).[1]

-

Vortexing: Vortex the reconstituted sample for 1 minute before injection into the LC-MS/MS system.

Conclusion

The choice of sample preparation is a critical step in the bioanalysis of Netupitant in human plasma.

-

Protein Precipitation offers a rapid and straightforward approach, making it suitable for high-throughput environments where a moderate level of cleanliness is acceptable.

-

Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and cost, and is a widely validated method for Netupitant analysis. [1][2]* Solid-Phase Extraction is the most powerful technique for removing matrix interferences and can offer the highest sensitivity, making it ideal for methods requiring very low detection limits.

Researchers should select the most appropriate method based on the specific requirements of their study, considering factors such as required sensitivity, sample throughput, and available resources. The protocols provided herein serve as a detailed guide for the implementation of these techniques for the successful analysis of Netupitant in human plasma.

References

Solid-Phase Extraction Protocol for Netupitant and its Metabolites in Human Plasma

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] For pharmacokinetic and drug metabolism studies, a robust and reliable method for the quantification of Netupitant and its major metabolites in biological matrices is essential. This document provides a detailed protocol for the solid-phase extraction (SPE) of Netupitant and its primary active metabolites—M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxy-netupitant)—from human plasma. The protocol is designed for use with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9 and CYP2D6.[2][3] The main metabolites, M1, M2, and M3, are pharmacologically active.[3]

Metabolic Pathway of Netupitant

The metabolic conversion of Netupitant to its major metabolites is illustrated below.

Caption: Metabolic pathway of Netupitant.

Experimental Protocol: Solid-Phase Extraction

This protocol is a recommended starting point for the extraction of Netupitant and its metabolites from human plasma, based on generic methods for basic compounds using a polymeric reversed-phase sorbent.[4][5] Optimization and validation are required for specific laboratory conditions.

Materials:

-

SPE Device: Oasis HLB 3 cc/60 mg cartridges

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or equivalent)

-

Formic acid (88% or higher)

-

Ammonium hydroxide (28-30%)

-

Human plasma (K2EDTA)

-

-

Equipment:

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

pH meter

-

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Use the supernatant for the loading step.

-

-

Solid-Phase Extraction Workflow:

Caption: Solid-Phase Extraction Workflow.

-

Step 1: Conditioning: Condition the Oasis HLB cartridge by passing 2 mL of methanol through the sorbent. This solvates the stationary phase.

-

Step 2: Equilibration: Equilibrate the cartridge by passing 2 mL of water. This prepares the sorbent for the aqueous sample.

-

Step 3: Loading: Load the pre-treated plasma supernatant from the sample pre-treatment step onto the cartridge. A low flow rate (1-2 mL/min) is recommended to ensure optimal retention.

-

Step 4: Washing:

-

Wash 1: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.

-

Wash 2: Pass 2 mL of water to remove any remaining salts.

-

-

Step 5: Elution: Elute Netupitant and its metabolites from the cartridge using 2 mL of a solution of 5% ammonium hydroxide in a 90:10 (v/v) mixture of acetonitrile and methanol. The basic pH helps to neutralize the basic analytes, facilitating their elution in the organic solvent.

-

Step 6: Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

-

-

Quantitative Data Summary

The following tables present expected performance characteristics for a validated bioanalytical method based on this SPE protocol. Actual values must be determined experimentally during method validation.

Table 1: Recovery Data

| Analyte | LQC (Low Quality Control) | MQC (Medium Quality Control) | HQC (High Quality Control) |

| Netupitant | > 85% | > 85% | > 85% |

| Metabolite M1 | > 80% | > 80% | > 80% |

| Metabolite M2 | > 75% | > 75% | > 75% |

| Metabolite M3 | > 80% | > 80% | > 80% |

Recovery is determined by comparing the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample.

Table 2: Matrix Effect Data

| Analyte | LQC | HQC |

| Netupitant | 85% - 115% | 85% - 115% |

| Metabolite M1 | 85% - 115% | 85% - 115% |

| Metabolite M2 | 85% - 115% | 85% - 115% |

| Metabolite M3 | 85% - 115% | 85% - 115% |

Matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. A value of 100% indicates no matrix effect.

Table 3: Limit of Quantification

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Netupitant | 1.0 |

| Metabolite M1 | 1.0 |

| Metabolite M2 | 1.0 |

| Metabolite M3 | 1.0 |

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Conclusion

The described solid-phase extraction protocol offers a robust and efficient method for the simultaneous extraction of Netupitant and its major metabolites from human plasma. The use of a polymeric reversed-phase sorbent like Oasis HLB provides high recovery and minimizes matrix effects, making it suitable for sensitive and reliable bioanalysis by LC-MS/MS. This protocol serves as a strong foundation for method development and validation in pharmacokinetic and clinical studies involving Netupitant.

References